Benzyl 3-oxoazetidine-1-carboxylate

Friedel-Crafts alkylation azetidine synthesis protecting group chemistry

Benzyl 3-oxoazetidine-1-carboxylate, also known as 1-Cbz-3-azetidinone, is a four-membered N-heterocyclic ketone used as a versatile building block in organic and medicinal chemistry. The benzyl carbamate (Cbz) group serves as a protecting group for the azetidine nitrogen, enabling selective functionalization of the 3-position carbonyl group or other ring positions.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 105258-93-3
Cat. No. B011546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-oxoazetidine-1-carboxylate
CAS105258-93-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(=O)CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyVLMMTGKGDOAYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3): A Protected Azetidinone Building Block


Benzyl 3-oxoazetidine-1-carboxylate, also known as 1-Cbz-3-azetidinone, is a four-membered N-heterocyclic ketone used as a versatile building block in organic and medicinal chemistry . The benzyl carbamate (Cbz) group serves as a protecting group for the azetidine nitrogen, enabling selective functionalization of the 3-position carbonyl group or other ring positions. This compound provides access to diversely substituted azetidines, which are valuable scaffolds in drug discovery [1].

Why Substituting Benzyl 3-oxoazetidine-1-carboxylate with Other N-Protected Azetidinones Fails


In-class compounds like tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) cannot be simply interchanged with Benzyl 3-oxoazetidine-1-carboxylate . The N-protecting group dictates the molecule's stability, solubility, and crucially, its reactivity in key synthetic transformations. For instance, the Cbz group has been shown to be critical for achieving high reactivity in calcium(II)-catalyzed Friedel-Crafts alkylations by stabilizing a reaction intermediate, a property not observed with other protecting groups [1]. This necessitates a targeted procurement strategy based on the specific chemical pathway rather than generic functional group equivalence.

Quantitative Evidence for Benzyl 3-oxoazetidine-1-carboxylate Differentiation


N-Cbz Protection is Essential for High Reactivity in Ca(II)-Catalyzed Friedel-Crafts Alkylation

The N-carboxybenzyl (Cbz) group in benzyl 3-oxoazetidine-1-carboxylate is not merely a protecting group; it is a crucial requirement for achieving good reactivity in calcium(II)-catalyzed Friedel-Crafts alkylations [1]. A comparative analysis of synthetic methods shows that N-Cbz azetidinols undergo this transformation efficiently, while N-Boc-3-aryl-3-azetidinols require a different catalyst system (AlCl3) and conditions, demonstrating a divergent reactivity profile dictated by the N-protecting group [2].

Friedel-Crafts alkylation azetidine synthesis protecting group chemistry

Physical Property Comparison: Cbz vs. Boc Protected Azetidinones

Benzyl 3-oxoazetidine-1-carboxylate (Cbz-protected) exhibits distinct physicochemical properties compared to its common alternative, tert-butyl 3-oxoazetidine-1-carboxylate (Boc-protected) [1]. The Cbz derivative has a lower melting point (78-80°C) than the Boc derivative (89-92°C) [2]. Furthermore, the aqueous solubility differs, with the Cbz compound having a calculated solubility of 2.7 g/L at 25°C , while the Boc analog is described as sparingly soluble in water but soluble in DMSO (100 mg/mL) [2].

physicochemical properties solubility melting point

Comparative Aqueous Solubility of N-Cbz and N-Boc Azetidinones

Quantifiable solubility data distinguishes benzyl 3-oxoazetidine-1-carboxylate from its Boc-protected analog [1]. The target Cbz compound has a calculated aqueous solubility of 2.7 g/L at 25°C . In contrast, the Boc analog is qualitatively described as 'sparingly soluble' in water, with solubility in DMSO being its primary reported characteristic (100 mg/mL) [1].

solubility aqueous formulation medicinal chemistry

Recommended Applications for Benzyl 3-oxoazetidine-1-carboxylate Based on Evidence


Synthesis of 3,3-Diarylazetidine Pharmacophores via Ca(II)-Catalyzed Friedel-Crafts Alkylation

This is the primary, evidence-backed application for benzyl 3-oxoazetidine-1-carboxylate. The N-Cbz group is specifically required to stabilize the intermediate carbocation, enabling the calcium(II)-catalyzed Friedel-Crafts alkylation of azetidinols with (hetero)aromatics and phenols in high yields [1]. This method provides efficient access to 3,3-diarylazetidines, which are privileged scaffolds in medicinal chemistry for exploring novel chemical space.

Preparation of 3-Aryl-3-Sulfanyl Azetidines via Iron-Catalyzed Thiol Alkylation

The N-Cbz protection is also a requirement for the synthesis of 3-aryl-3-sulfanyl azetidines, which are valuable motifs for drug design [2]. This reaction proceeds via an iron-catalyzed thiol alkylation with N-Cbz azetidinols, demonstrating the protecting group's broad utility in enabling diverse substitution patterns on the azetidine core.

Intermediate for Drug Discovery Building Blocks Requiring Orthogonal Deprotection

Benzyl 3-oxoazetidine-1-carboxylate is procured for multi-step synthetic sequences where the Cbz group can be orthogonally removed in the presence of acid-labile groups like Boc. This is crucial for constructing complex, functionalized azetidines where precise control over deprotection steps is required [3]. The quantitative solubility (2.7 g/L) also allows for its use in aqueous-organic biphasic reaction setups, providing a practical advantage over more hydrophobic analogs.

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